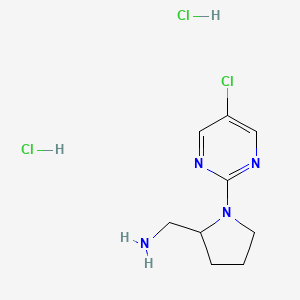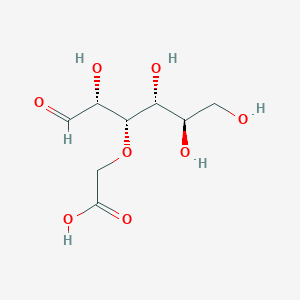
1-(3,5-Difluorobenzyl)piperidin-3-ol
Descripción general
Descripción
“1-(3,5-Difluorobenzyl)piperidin-3-ol” is a chemical compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing the piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would include a piperidine ring, a benzyl group, and two fluorine atoms attached to the benzyl group .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, piperidine derivatives are known to undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
The study of nucleophilic aromatic substitution reactions provides foundational knowledge relevant to the synthesis and functionalization of piperidine derivatives, including "1-(3,5-Difluorobenzyl)piperidin-3-ol". Pietra and Vitali (1972) explored these reactions, offering insights into the mechanisms that might be applicable to the synthesis or modification of compounds like "this compound" (Pietra & Vitali, 1972).
Antineoplastic Potential and Biochemical Modulation
The exploration of novel piperidine derivatives for their antineoplastic potential underscores the importance of structural diversity in drug discovery. Hossain et al. (2020) reviewed the development of piperidine-based compounds as potent antineoplastic agents, indicating the potential relevance of "this compound" in cancer research (Hossain et al., 2020).
Antioxidant Activity Assessment Methods
The methodologies for determining antioxidant activity are critical for evaluating the therapeutic potential of chemical compounds, including piperidine derivatives. Munteanu and Apetrei (2021) provided a comprehensive review of these methods, which could be applied to assess the antioxidant properties of "this compound" (Munteanu & Apetrei, 2021).
Environmental and Organic Pollutant Degradation
The application of enzymatic processes for the degradation of organic pollutants highlights the potential for piperidine derivatives in environmental remediation. Husain and Husain (2007) discussed the use of enzymes and redox mediators in breaking down recalcitrant compounds, a process that might be influenced or facilitated by molecules similar to "this compound" (Husain & Husain, 2007).
Propiedades
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-4-9(5-11(14)6-10)7-15-3-1-2-12(16)8-15/h4-6,12,16H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJYIXZPBNGKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1473964.png)






![N-(piperidin-4-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1473973.png)
![8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1473975.png)
![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/no-structure.png)